molecular formula C5H9N3O3 B6334604 1-ethyl-1H-imidazol-1-ium;nitrate CAS No. 501693-38-5

1-ethyl-1H-imidazol-1-ium;nitrate

Cat. No.: B6334604
CAS No.: 501693-38-5
M. Wt: 159.14 g/mol
InChI Key: AIFUYXJCGTXASF-UHFFFAOYSA-O
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Description

1-ethyl-1H-imidazol-1-ium nitrate is an ionic liquid composed of an organic cation and an inorganic anion. The imidazolium cation is a five-membered heterocyclic ring containing two nitrogen atoms, while the nitrate anion is a polyatomic ion with the formula NO₃⁻. This compound is known for its unique properties, such as low volatility, high thermal stability, and good ionic conductivity, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-1H-imidazol-1-ium nitrate can be synthesized through a quaternization reaction followed by anion exchange. The process typically involves the following steps:

Industrial Production Methods

Industrial production of 1-ethyl-1H-imidazol-1-ium nitrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

1-ethyl-1H-imidazol-1-ium nitrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halide ions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-ethyl-1H-imidazol-1-ium nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-imidazol-1-ium nitrate involves interactions at the molecular level. The imidazolium cation can interact with various molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions. The nitrate anion can participate in redox reactions, influencing the overall reactivity of the compound. These interactions and reactions contribute to the compound’s effects in different applications .

Comparison with Similar Compounds

1-ethyl-1H-imidazol-1-ium nitrate can be compared with other imidazolium-based ionic liquids, such as:

  • 1-butyl-3-methylimidazolium chloride
  • 1-ethyl-3-methylimidazolium tetrafluoroborate
  • 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

These compounds share similar properties, such as low volatility and high thermal stability, but differ in their specific applications and reactivity. The unique combination of the imidazolium cation and nitrate anion in 1-ethyl-1H-imidazol-1-ium nitrate provides distinct advantages in certain applications, such as enhanced oxidative stability and specific redox properties .

Properties

IUPAC Name

1-ethyl-1H-imidazol-1-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.NO3/c1-2-7-4-3-6-5-7;2-1(3)4/h3-5H,2H2,1H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFUYXJCGTXASF-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+]1C=CN=C1.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-1H-imidazol-1-ium;nitrate
Reactant of Route 2
1-ethyl-1H-imidazol-1-ium;nitrate

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